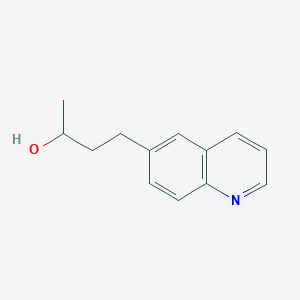
4-(Quinolin-6-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Quinolin-6-yl)butan-2-ol is a chemical compound that features a quinoline ring attached to a butanol chain. Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N. The presence of the quinoline ring in this compound makes it a compound of interest in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-6-yl)butan-2-ol typically involves the functionalization of the quinoline ring and the subsequent attachment of the butanol chain. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial settings to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Quinolin-6-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Quinolin-6-ylbutanone
Reduction: Tetrahydroquinolin-6-ylbutanol
Substitution: Halogenated or nitrated quinoline derivatives
Wissenschaftliche Forschungsanwendungen
4-(Quinolin-6-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Quinolin-6-yl)butan-2-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biochemical pathways, such as topoisomerases and kinases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Hydroxyquinoline: A hydroxylated derivative with different chemical properties.
Quinolin-2-one: A ketone derivative with distinct reactivity.
Uniqueness
4-(Quinolin-6-yl)butan-2-ol is unique due to the presence of both the quinoline ring and the butanol chain, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
4-quinolin-6-ylbutan-2-ol |
InChI |
InChI=1S/C13H15NO/c1-10(15)4-5-11-6-7-13-12(9-11)3-2-8-14-13/h2-3,6-10,15H,4-5H2,1H3 |
InChI-Schlüssel |
ZVGAWJSRKMCOQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC2=C(C=C1)N=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


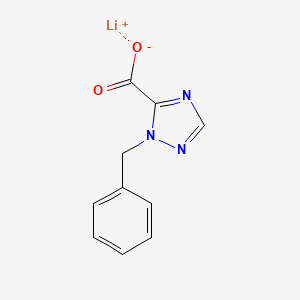
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13580076.png)

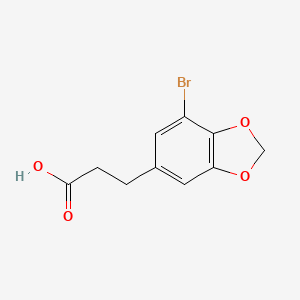
![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)
![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)
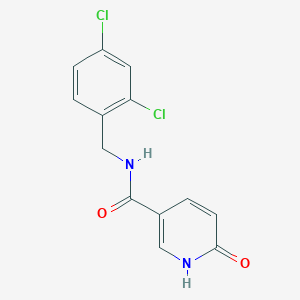


![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)
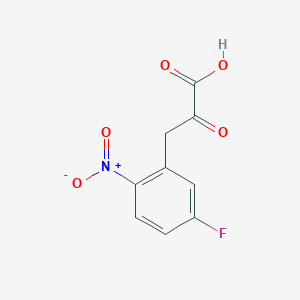
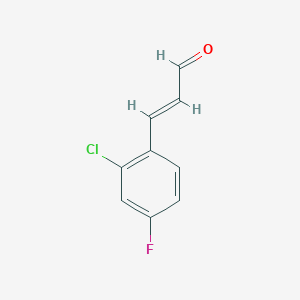
![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)
